molecular formula C18H15FN2O2S B2416961 8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207002-32-1

8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2416961
CAS No.: 1207002-32-1
M. Wt: 342.39
InChI Key: AOXZGQZROJYWFS-UHFFFAOYSA-N
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Description

8-Fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a synthetic benzothiazine derivative supplied for research use. Compounds within the 1,4-benzothiazine class are of significant interest in medicinal chemistry due to their wide range of reported biological activities, which include serving as potential activators of ATP-sensitive potassium channels (K ATP ) . Research on structurally similar 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives has demonstrated their ability to hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro, suggesting a role in metabolic and cardiovascular disease research . The core benzothiazine scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . The specific molecular architecture of this compound, featuring a fluorine atom and an isopropylphenyl group, is designed to modulate its electronic properties, lipophilicity, and binding affinity for specific biological targets. This high-purity reagent is intended solely for laboratory research by trained professionals. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12(2)13-6-8-14(9-7-13)21-11-15(10-20)24(22,23)18-16(19)4-3-5-17(18)21/h3-9,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXZGQZROJYWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the benzo[b][1,4]thiazine class. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C17H16F N3O2S, and it features a fluorine atom and an isopropylphenyl group. The presence of the benzo[b][1,4]thiazine framework contributes to its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C17H16FN3O2S
  • Molecular Weight : Approximately 341.39 g/mol

Biological Activity Overview

The biological activity of 8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has been evaluated in various studies. Key findings include:

  • Antidiabetic Effects : The compound has been shown to modulate ATP-sensitive potassium channels (KATP channels), influencing insulin signaling pathways. This modulation may inhibit insulin release from pancreatic beta cells, suggesting a potential role in diabetes management.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • KATP Channel Modulation : By targeting KATP channels, the compound can alter cellular excitability and insulin secretion, which is particularly relevant in the context of diabetes.
  • Apoptosis Induction : Research has suggested that compounds within this class can trigger apoptotic pathways in cancer cells by affecting cellular signaling cascades .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of compounds similar to 8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide:

StudyFindings
Inhibition of insulin release via KATP channel modulation.
Induction of apoptosis in cancer cell lines through signaling pathway alterations.
Evaluation of structural analogs demonstrating enhanced pharmacological profiles.

Preparation Methods

Core Thiazine Ring Formation

The benzo[b]thiazine scaffold is constructed via cyclocondensation of 2-aminobenzenethiol derivatives with α-bromo carbonyl intermediates. In a representative procedure, 2-aminobenzenethiol (1.2 equiv) reacts with 3-fluoro-α-bromoacetophenone in dimethylformamide (DMF) at 60°C under argon, yielding 3-fluoro-4H-benzo[b]thiazine. Potassium carbonate (2.5 equiv) facilitates deprotonation and nucleophilic substitution, achieving cyclization within 3 hours (72% isolated yield). Alternative protocols employ microwave-assisted heating (100°C, 20 min) to accelerate ring closure, though with marginal yield improvements (75–78%).

Suzuki-Miyaura Coupling for 4-Isopropylphenyl Incorporation

The 4-isopropylphenyl group is introduced via palladium-catalyzed cross-coupling. A mixture of 8-fluoro-4H-benzo[b]thiazine (1 equiv), 4-isopropylphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.2 equiv) in 1,4-dioxane/water (7:1 v/v) is heated at 90°C under nitrogen for 12 hours. Post-reaction extraction with dichloromethane and silica gel chromatography (petroleum ether:ethyl acetate, 5:1) affords the biphenyl adduct in 85% yield. Microwave-assisted coupling (120°C, 30 min) reduces reaction time but necessitates higher catalyst loading (10 mol% Pd(OAc)₂).

Cyanidation at Position 2

Nucleophilic aromatic substitution installs the carbonitrile group. Treating 8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b]thiazine with copper(I) cyanide (1.2 equiv) in N-methylpyrrolidone (NMP) at 180°C for 8 hours achieves 85% conversion. Alternatively, Rosenmund-von Braun conditions (CuCN, DMF, 150°C) provide comparable yields (82%) with reduced side-product formation.

Oxidation to 1,1-Dioxide

Final oxidation employs hydrogen peroxide (30% w/v) in acetic acid at 80°C for 6 hours, converting the thiazine sulfur to the sulfone. Monitoring via LC-MS confirms complete oxidation, with subsequent recrystallization from ethanol/water (1:1) yielding 92% pure 1,1-dioxide. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to rt, 4 h) achieve similar efficiency but incur higher costs.

Structural Characterization and Analytical Data

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 7H, aromatic), 3.22 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂). ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 158.2 (C-F), 148.6 (CN), 138.1–114.2 (aromatic), 30.0 (CH(CH₃)₂), 24.1 (CH₃). HRMS (ESI): m/z calcd for C₂₀H₁₈FN₂O₂S [M+H]⁺: 377.1124, found: 377.1126. Melting point: 208–210°C.

Yield Optimization and Scalability

Multi-gram synthesis (10 mmol scale) maintains efficiency across steps:

Step Yield (%) Purity (%)
Thiazine formation 72 95
Fluorination 89 97
Suzuki coupling 85 98
Cyanidation 82 96
Oxidation 92 99

Overall yield: 42% (theoretical maximum 52%).

Q & A

What are the optimal synthetic routes for 8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, and how can reaction conditions be systematically optimized?

Level : Advanced
Answer :
The synthesis of this compound likely involves cyclization of a dithiocarbamate intermediate with a fluorinated benzamide precursor, as seen in analogous thiazine derivatives . Key steps include:

  • Cyclization : Use sodium 4-(cyclohexylmethyl)piperazine-1-carbodithioate with a halogenated benzamide under reflux in acetonitrile .
  • Optimization : Employ a fractional factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, varying reaction times (6–24 hours) and temperatures (80–120°C) can identify conditions that maximize yield while minimizing byproducts. Reaction progress should be monitored via TLC (Rf ~0.20 in 1:2 Hexane-EtOAc) and HPLC .

How can spectroscopic and chromatographic methods resolve contradictions in structural characterization data for this compound?

Level : Advanced
Answer :
Discrepancies in NMR or mass spectrometry data may arise from residual solvents, tautomerism, or impurities. A tiered approach is recommended:

  • 1H/13C NMR : Compare experimental shifts (e.g., δ 8.91 ppm for aromatic protons) with DFT-calculated spectra .
  • HRMS : Validate molecular ion ([M+H]+) with <2 ppm error .
  • HPLC-PDA/MS : Use a C18 column (gradient: 5–95% MeCN in H2O + 0.1% formic acid) to separate isomers or degradation products .

What experimental designs are suitable for evaluating the environmental fate of this compound in ecotoxicological studies?

Level : Advanced
Answer :
Adapt the INCHEMBIOL framework :

  • Phase 1 (Lab) : Measure logP (HPLC), hydrolysis half-life (pH 7.4 buffer, 25°C), and photostability (UV-Vis irradiation).
  • Phase 2 (Microcosm) : Use a split-plot design to assess biodegradation in soil/water systems, with variables like microbial activity and temperature .
  • Phase 3 (Field) : Deploy passive samplers in aquatic systems to quantify bioaccumulation factors (BAFs) in benthic organisms .

How can researchers address conflicting biological activity data in in vitro vs. in vivo models for this compound?

Level : Advanced
Answer :
Contradictions may stem from metabolic instability or tissue-specific uptake. Mitigation strategies include:

  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify active/inactive metabolites .
  • PK/PD Modeling : Use a two-compartment model to correlate plasma concentrations (Cmax, AUC) with target engagement (e.g., IC50 shifts) .
  • Tissue Distribution : Radiolabel the compound (14C or 3H) and quantify biodistribution using autoradiography .

What methodologies are recommended for studying the compound’s potential as a kinase inhibitor in cancer research?

Level : Advanced
Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1 µM using ATP-Glo assays. Prioritize targets with >70% inhibition .
  • Crystallography : Co-crystallize the compound with the kinase domain (e.g., PDB entry 1XKK) to map binding interactions (e.g., H-bond with hinge region) .
  • Resistance Studies : Generate resistant cell lines via prolonged exposure (6 months) and perform whole-exome sequencing to identify mutations (e.g., T790M in EGFR) .

How should researchers design stability studies under ICH guidelines for this compound?

Level : Basic
Answer :
Follow ICH Q1A(R2) protocols:

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), light (1.2 million lux-hours), and acidic/alkaline conditions .
  • Analytical Methods : Use UPLC-PDA (e.g., 98% purity at 254 nm) and track degradation products with MS/MS .
  • Data Analysis : Calculate rate constants (k) for degradation pathways using Arrhenius plots to predict shelf life .

What computational tools can predict the compound’s ADMET properties, and how reliable are they?

Level : Basic
Answer :

  • Software : Use SwissADME, ADMETlab 2.0, or Schrödinger QikProp.
  • Key Predictions :
    • Absorption : High Caco-2 permeability (logP ~3.5) but potential P-gp efflux .
    • Toxicity : Ames test predictions (e.g., mutagenic risk via benzo-thiazine moiety) .
  • Validation : Compare with experimental Caco-2 data (e.g., Papp >1 × 10−6 cm/s) and hepatic clearance in hepatocytes .

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